molecular formula C10H13BrO B1266837 1-(3-Bromopropyl)-3-methoxybenzene CAS No. 6943-97-1

1-(3-Bromopropyl)-3-methoxybenzene

Cat. No. B1266837
CAS RN: 6943-97-1
M. Wt: 229.11 g/mol
InChI Key: LISAIUHOJQKVHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methoxybenzene derivatives involves various chemical reactions, including electrosynthesis, halogenation, and the use of catalysts. An efficient synthesis approach for methoxybenzene derivatives, including bromination and methoxylation steps, has been detailed by Hirokawa et al. (2000), demonstrating methodologies applicable to 1-(3-Bromopropyl)-3-methoxybenzene and similar compounds (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

The molecular structure and conformation of methoxybenzene derivatives have been explored through spectroscopic methods and quantum chemical calculations. Studies by Dorofeeva et al. (2009) on dimethoxybenzenes provide insight into the structural analysis applicable to 1-(3-Bromopropyl)-3-methoxybenzene, emphasizing the importance of conformational studies for understanding molecular geometry and interactions (Dorofeeva, Shishkov, Karasev, Vilkov, & Oberhammer, 2009).

Chemical Reactions and Properties

Methoxybenzene derivatives participate in various chemical reactions, including cycloadditions and substitution reactions. Giles et al. (1991) explored the regioselectivity in reactions of methoxydehydrobenzenes, providing a basis for understanding the reactivity of 1-(3-Bromopropyl)-3-methoxybenzene with different reagents (Giles, Sargent, & Sianipar, 1991).

Physical Properties Analysis

The physical properties, including thermodynamic and spectroscopic characteristics of methoxybenzene derivatives, have been studied extensively. Research by Varfolomeev et al. (2010) on methoxyphenols offers comprehensive data on physical properties that can be correlated with those of 1-(3-Bromopropyl)-3-methoxybenzene (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).

Chemical Properties Analysis

The chemical properties of 1-(3-Bromopropyl)-3-methoxybenzene, including reactivity and stability, can be inferred from studies on similar methoxybenzene derivatives. The work by Saeed et al. (2024) on the synthesis and characterization of bromomethyl-dimethoxybenzene derivatives highlights the importance of structural features on the chemical behavior of these compounds (Saeed, Ejaz, Aziz, Channar, Sumreen, Ujan, Wani, Zargar, Hökelek, & Flörke, 2024).

Scientific Research Applications

Environmental Analysis

Research on halogenated methoxybenzenes like 1-(3-Bromopropyl)-3-methoxybenzene highlights their presence in the marine troposphere, indicating a mix of biogenic and anthropogenic origins. Such compounds are not produced in large technical quantities, but their environmental presence, particularly in marine air, is of significant interest. This study informs our understanding of the distribution and potential impacts of such organohalogens in the environment (Führer & Ballschmiter, 1998).

Atmospheric Chemistry

Methoxybenzenes are also studied in the context of atmospheric chemistry. For instance, a theoretical study on the gas-phase reaction of methoxybenzene with ozone shows its potential as an air pollutant, particularly in the troposphere. Understanding these reactions is crucial for assessing environmental impacts and developing strategies to mitigate air pollution (Sun et al., 2016).

Organic Synthesis

In the field of organic synthesis, compounds similar to 1-(3-Bromopropyl)-3-methoxybenzene are utilized as intermediates. For example, the electrochemical reduction of bromomethoxybenzenes in organic chemistry has led to the development of high-yield methods for producing tetrahydrofuran derivatives, a class of compounds with various applications (Esteves, Ferreira & Medeiros, 2007).

Materials Science

In materials science, derivatives of methoxybenzene have been studied for their potential in creating advanced materials. For instance, research on the functional group addition of methoxybenzene derivatives in polymer solar cells has led to the development of materials with enhanced photovoltaic performance (Jin et al., 2016).

Chemistry of Liquid Crystals

The reaction of methoxybenzene derivatives with other organic compounds has been explored to synthesize chiral liquid crystals. This is particularly relevant in the development of advanced materials for displays and optical devices (Bertini et al., 2003).

Molecular Structure Analysis

Investigations into the molecular structure of methoxybenzene derivatives provide insights into chemical bonding and interactions. These studies are fundamental to understanding the properties of such compounds and their potential applications in various fields (Harder et al., 1989).

Electronic Structure Studies

Research on the electronic structure of methoxybenzene derivatives when grafted onto silicon surfaces has implications for surface engineering and semiconductor technology. Understanding these interactions is crucial for the development of new materials in electronics (Hunger et al., 2006).

Safety And Hazards

Specific safety and hazard information for 1-(3-Bromopropyl)-3-methoxybenzene is not well documented in the available literature. However, related compounds can cause skin and eye irritation and are harmful if swallowed789.


Future Directions

The future directions of 1-(3-Bromopropyl)-3-methoxybenzene are not well documented in the available literature. However, related compounds are being sold for research purposes1011.


Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

1-(3-bromopropyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISAIUHOJQKVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219592
Record name Anisole, m-(3-bromopropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-3-methoxybenzene

CAS RN

6943-97-1
Record name Anisole, m-(3-bromopropyl)-
Source ChemIDplus
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Record name 6943-97-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisole, m-(3-bromopropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Allyl bromide (25 mL, 0.28 mmol) was added to a solution of 3-(3-methoxyphenyl)propanol (8.8 g, 0.053 mol), N,N′-carbonyldiimidazole (9.6 g, 0.0605 mol) and CH3CN (45 mL) at room temperature. After 1.5 hr at rt and 1.5 hr at reflux, the reaction mixture was cooled, partitioned between EtOAc (250 mL) and H2O (300 mL), the organic layer washed with H2O (300mL), 5% HCl (200 mL), dilute NaHCO3 solution (200 mL), brine (300 mL), and dried (Na2SO4). Filtration and concentration to dryness gave the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8.8 g
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reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Referring now to FIG. 1, wherein the compounds are assigned Roman numerals for identification schematically, the sequence of reactions involved in the synthesis of a specific embodiment, namely, 13β,17α-diethyl-17β-hydroxygon-4-en-3-one, is illustrated. 3-(m-Methoxyphenyl)propanol (I) is heated with phosphorus tribromide in benzene after dropwise addition in the cold to form 3-(m-methoxyphenyl)propyl bromide (II). This halogen compound (II) dissolved in tetrahydrofuran is condensed with sodium acetylide in liquid ammonia to obtain 5-(m-methoxyphenyl)-1-pentyne (III). Compound III is allowed to stand under nitrogen with water, 30% formalin, acetic acid, diethylamine, dioxan, and cuprous chloride a 70°C for about 12 hours, whereby there is obtained 1-diethylamino-6-(m-methoxyphenyl)-2-hexyne (IV), which is in turn hydrated in the presence of a mercury salt and sulfuric acid to form 1-diethylamino-6-(m-methoxyphenyl)-3-hexanone (V). The ketamine (V) may eliminate diethylamine on distillation to give the vinyl ketone 6-m-methoxyphenyl)-1-hexen-3-one (VI). Either the ketamine (V) or the ketone (VI), or mixtures thereof, is then reacted with 2-ethyl-1,3-cyclopentanedione (VII) under Michael condensation conditions, e.g. refluxing in methanolic potassium hydroxide to form 2-ethyl-2-[6-(m-methoxyphenyl)-3-oxohexyl]-1,3-cyclopentanedione (VIII).
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Compound 16-1 (2.00 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (3.58 g) and N-bromosuccinimide (2.40 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 15 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (2.07 g) as a pale-yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromopropyl)-3-methoxybenzene
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1-(3-Bromopropyl)-3-methoxybenzene
Reactant of Route 6
1-(3-Bromopropyl)-3-methoxybenzene

Citations

For This Compound
4
Citations
H Maskill - Journal of the Chemical Society, Perkin Transactions 1, 1987 - pubs.rsc.org
The previously unknown methoxy substituted benzene derivative 2,3,3a,4,5,6-hexahydro-8-methoxy-1H-phenalene (3a) has been prepared by two routes. One starts from 6-methoxy-α-…
Number of citations: 4 pubs.rsc.org
T Horaguchi, E Hasegawa, T Shimizu… - Journal of …, 1989 - Wiley Online Library
Cyclohepta[cd]benzofuran 2 was synthesized by heating (5‐oxo‐5H‐benzocyclohepten‐4‐yloxy)acetic acid 16 with sodium acetate in acetic anhydride or by photocyclization of 16 in …
Number of citations: 17 onlinelibrary.wiley.com
XH Huo, JH Xie, QS Wang… - Advanced Synthesis & …, 2007 - Wiley Online Library
A racemic 1,1′‐spirobitetralin‐8,8′‐diol (SBITOL) was conveniently synthesized from 3‐methoxybenzaldehyde in 26 % yield over 9 steps and resolved via its bis‐(S)‐…
Number of citations: 31 onlinelibrary.wiley.com
R Gul, L Hu, Y Liu, Y Xie - The Journal of Organic Chemistry, 2023 - ACS Publications
Here, we describe highly efficient intramolecular hydroarylations mediated by Re 2 O 7 /HReO 4 . Styrene derivatives of different electronic properties have been activated to effect a …
Number of citations: 1 pubs.acs.org

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